Ciamexon
Description
Structure
3D Structure
Properties
CAS No. |
75985-31-8 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-[(2-methoxy-6-methyl-3-pyridinyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3O/c1-8-3-4-9(11(13-8)15-2)6-14-7-10(14)5-12/h3-4,10H,6-7H2,1-2H3 |
InChI Key |
KOYMTVWMCXDJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)CN2CC2C#N)OC |
Synonyms |
2-cyan-1-((2-methoxy-6-methylpyridin-3-yl)methyl)aziridine BM 41332 BM-41332 ciamexon ciamexone |
Origin of Product |
United States |
Synthetic Chemistry and Structural Exploration of Ciamexon and Analogues
Chemical Synthesis Methodologies for Ciamexon
While specific detailed synthetic routes solely focused on the preparation of this compound were not extensively detailed in the reviewed literature, the synthesis of related 2-cyanoaziridine derivatives provides insight into potential methodologies. General approaches for synthesizing functionalized cyanoaziridines, which include the core structure of this compound, have been reported. These methods often involve the functionalization of unactivated cyanoaziridines. For instance, N-acylation of cyanoaziridines can be achieved using acyl chlorides in the presence of a base. nih.govsemanticscholar.orgresearchgate.net Similarly, N-carbamoylated and N-thiocarbamoylated cyanoaziridines can be synthesized through reactions with isocyanates and isothiocyanates, respectively. nih.govsemanticscholar.orgresearchgate.net These reactions typically involve the addition of the functionalizing agent to the nitrogen atom of the aziridine (B145994) ring. nih.govsemanticscholar.orgresearchgate.net Another related compound, Imexon, a cyanoaziridine derivative, is reported to be produced by the cyclization of 2-cyanoaziridine-1-carboxamide (B1207140) in the presence of hydroxide (B78521) ions. nih.govresearchgate.netpatsnap.com The synthesis of a metabolite of this compound conjugated with D-Glucuronic Acid has also been described, involving the reaction of an alcohol with a glucuronic acid derivative catalyzed by silver triflate, followed by deprotection steps. researchgate.netresearchgate.net
Design and Synthesis of this compound Analogues and Derivatives
The exploration of this compound's biological activities has involved the study of its analogues and derivatives. Two notable related 2-cyanoaziridine derivatives are Azimexon (B1197168) and Imexon, which have also been investigated for their biological properties. nih.govresearchgate.netresearchgate.netpatsnap.com Research has also focused on the synthesis of novel phosphorus-substituted N-(thio)carbamoyl cyanoaziridines, which are considered new derivatives in this class of compounds. nih.govsemanticscholar.org These synthetic efforts aim to explore how structural modifications to the cyanoaziridine core and its substituents influence chemical properties and biological activities. Ring expansion reactions of functionalized cyanoaziridines have also been explored as a route to synthesize related heterocyclic compounds, such as oxazolines, thiazolines, and iminooxazolidines. nih.govsemanticscholar.orgresearchgate.net These transformations, often mediated by nucleophilic or acidic conditions, demonstrate the chemical versatility of the aziridine ring system in generating diverse structures. nih.govsemanticscholar.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. This compound is recognized as an aziridinecarbonitrile with reported immunomodulatory and potential anticancer actions. vdoc.pub While comprehensive SAR studies focused exclusively on a wide range of this compound derivatives were not extensively detailed in the provided search results, this compound has been included in quantitative structure-activity relationship (QSAR) modeling studies investigating immunomodulatory activity alongside other compounds, including natural coumarinolignoids and other known immunomodulators like Azimexon and Imemixon. nih.govdovepress.comresearchgate.net
In one such QSAR study, this compound's experimental and predicted immunomodulatory activity data were analyzed based on several chemical descriptors. dovepress.comresearchgate.net The study indicated that descriptors such as dipole moment, steric energy, amide group count, lambda max (UV-visible), and molar refractivity correlated with biological activity. researchgate.net Specifically, a decrease in dipole moment, steric energy, and molar refractivity showed a negative correlation with activity in the context of the studied set of compounds. researchgate.net
The inclusion of this compound in such QSAR models allows for a comparative analysis of its structural features and predicted activity relative to other known immunomodulatory agents.
Below is a data table summarizing the experimental and predicted activity data for this compound from a QSAR study:
| Compound | Exp. LD₅₀ (mg/kg) | Exp. log LD₅₀ | Pred. log LD₅₀ | Dipole moment (debye) | Steric energy (kcal/mol) | Group count (amide) | Lambda max UV-visible (nm) | Molar refractivity |
| This compound | 130 | 2.11 | 2.15 | 4.02 | 251.32 | 0 | 223.73 | 56.96 |
| Azimexon | 170 | 2.23 | 2.22 | 3.86 | 509.14 | 1 | 194.44 | 51.20 |
| Imemixon | 150 | 2.18 | 2.16 | 5.94 | 134.83 | 0 | 220.48 | 28.47 |
Note: Data extracted from QSAR studies on immunomodulatory activity of different compounds, where this compound was included for comparison and modeling purposes. dovepress.comresearchgate.net The Exp. LD₅₀ and Exp. log LD₅₀ values represent experimental data points used in the model.
This data suggests that this compound exhibits comparable experimental activity (based on LD₅₀) to Azimexon and Imemixon within this specific QSAR analysis context. dovepress.comresearchgate.net The correlation with molecular descriptors provides some insight into the structural features that may influence its immunomodulatory potential, although a detailed understanding of the precise binding interactions or mechanisms based solely on this QSAR data is limited.
Metabolic Pathways and Metabolite Identification of this compound
Information regarding the metabolic fate of this compound is available in the literature. Research has specifically investigated the metabolism of this compound by human liver microsomes to understand the formation of stable, chemically reactive, and cytotoxic metabolites. cdnsciencepub.com This indicates that hepatic metabolism plays a role in the biotransformation of this compound.
This compound has also been listed in databases such as the Human Metabolome Database (HMDB), where it is indicated as being present in blood. hmdb.ca The presence of the parent compound in blood suggests absorption and distribution within the body.
Furthermore, the synthesis of a metabolite of this compound conjugated with D-Glucuronic Acid has been reported. researchgate.netresearchgate.net The conjugation of compounds with glucuronic acid (glucuronidation) is a common Phase II metabolic pathway in the liver and other tissues, facilitating the elimination of xenobiotics and endogenous substances. The identification and synthesis of this glucuronide conjugate suggest that glucuronidation is at least one of the metabolic routes for this compound. researchgate.netresearchgate.net Further research focusing on the complete metabolic profile, including other potential Phase I and Phase II transformations and the identification of all major metabolites, would provide a more comprehensive understanding of how this compound is processed in biological systems.
Molecular and Cellular Mechanisms of Ciamexon Action
Immunomodulatory Mechanisms at the Cellular Level
The immunomodulatory effects of Ciamexon involve interactions with various components of the cellular immune system.
Effects on Lymphocyte Subsets and Phenotypes
Lymphocytes, including T and B cells, are central to adaptive immunity. T cell subsets, such as CD4+ and CD8+ T cells, play distinct roles in orchestrating immune responses immunopaedia.org.za. CD4+ T cells differentiate into various helper subsets (Th1, Th2, Th17) and regulatory T cells (Tregs), while CD8+ T cells primarily function as cytotoxic lymphocytes immunopaedia.org.za. The phenotype of these cells, characterized by the expression of specific surface markers like CD45RA and CD45RO, can indicate their activation and memory status aruplab.comclinimmsoc.orgnih.gov. While specific detailed research findings on this compound's direct impact on the proportions or phenotypes of different lymphocyte subsets are limited in the provided search results, studies on immunomodulatory agents often investigate these parameters to understand the cellular basis of their effects clinimmsoc.orgnih.gov.
Modulation of Humoral Immune Responses, including Antibody Production
Humoral immunity is mediated by B cells and the antibodies they produce wikipedia.orgnih.gov. This process involves B cell activation, proliferation, differentiation into antibody-secreting plasma cells, and the generation of memory B cells nih.govpig333.com. Antibody production is often T cell-dependent, requiring help from activated T helper cells nih.govpig333.com. The primary humoral response is characterized by the initial secretion of IgM antibodies, followed by isotype switching to other antibody classes like IgG in secondary responses, typically with higher affinity pig333.com. Immunomodulatory compounds can influence humoral immunity by affecting B cell development, activation, differentiation, or the helper function of T cells dovepress.com. While the search results indicate that this compound is an immunomodulator medchemexpress.com, specific detailed data on its direct modulation of antibody production or other aspects of the humoral immune response were not extensively provided. However, studies on other natural coumarinolignoids have shown immunomodulatory activity affecting both cell-mediated and humoral immune responses dovepress.comresearchgate.net.
Influence on Regulatory Immune Cell Populations and Signaling Pathways
Regulatory immune cells, particularly regulatory T cells (Tregs), are crucial for maintaining immune tolerance and preventing autoimmunity by suppressing excessive immune responses mdpi.comnih.gov. These cells often express markers like CD4+CD25+FOXP3+ and can exert their regulatory function through various mechanisms, including the secretion of immunosuppressive cytokines like IL-10 and TGF-β, or through cell-to-cell contact immunopaedia.org.zamdpi.comnih.gov. Immune cell signaling pathways, such as NF-κB, JAK/STAT, and TNF signaling, are vital for immune cell communication, activation, differentiation, and function mdpi.comqiagen.comnih.govnih.gov. Modulating these pathways can significantly impact the balance of immune responses mdpi.comqiagen.com. While the search results highlight the importance of regulatory T cells and various signaling pathways in immune regulation mdpi.comnih.govqiagen.comnih.govnih.gov, specific detailed information on this compound's direct influence on regulatory immune cell populations or its interaction with specific immune signaling pathways was not provided. However, the general understanding of immunomodulation suggests that agents like this compound could exert their effects by influencing these regulatory mechanisms frontiersin.org.
Biochemical Interactions and Proposed Molecular Targets
The mechanism of action of this compound at the biochemical level involves its interactions with cellular components and potential molecular targets.
Role of Thiol Reactivity and Reactive Oxygen Species Generation in Related Cyanoaziridine Derivatives
Cyanoaziridine derivatives, a class of compounds that includes this compound, have been studied for their biological activities, including potential anti-tumor effects nus.edu.sg. Some cyanoaziridine derivatives have been associated with the generation of reactive oxygen species (ROS) nus.edu.sg. ROS are highly reactive molecules that can cause cellular damage but also act as signaling molecules involved in various cellular processes, including immune responses nih.govnih.govmdpi.com. The reactivity of compounds with thiol groups (sulfhydryl groups), which are present in many proteins, is a known mechanism by which some agents exert their biological effects nih.govbeilstein-journals.org. While the search results mention that two cyanoaziridine compounds, azimexon (B1197168) and this compound, are associated with reactive oxygen species nus.edu.sg, and that thiol reactivity is a characteristic of some compounds nih.govbeilstein-journals.org, specific detailed data on the direct thiol reactivity of this compound or its precise role in ROS generation were not extensively provided. However, the association of related cyanoaziridine derivatives with ROS generation suggests this could be a relevant biochemical interaction for this compound nus.edu.sg.
Impact on Intracellular Protein Synthesis Pathways
Protein synthesis is a fundamental cellular process involving the transcription of DNA into mRNA and the translation of mRNA into proteins by ribosomes bccampus.cathermofisher.comopenaccessjournals.com. This process is essential for cell growth, maintenance, and function, including the production of proteins involved in immune responses bccampus.caopenaccessjournals.com. Alterations in intracellular protein synthesis can have significant effects on cellular activity and fate nih.govnih.gov. While the search results discuss the general process of intracellular protein synthesis bccampus.cathermofisher.comopenaccessjournals.comnih.gov and mention that some factors can lead to the shutdown of protein synthesis nih.gov, there was no specific detailed information provided regarding this compound's direct impact or modulation of intracellular protein synthesis pathways.
Biochemical Interactions and Proposed Molecular Targets
Cell Cycle Phase Modulation in Cellular Models
Information specifically detailing the modulation of cell cycle phases by this compound in cellular models was not available from the conducted searches.
Enzymatic Biotransformation and Metabolic Fate in Preclinical Systems
Enzymatic biotransformation plays a crucial role in determining the metabolic fate of a compound within biological systems. These processes, primarily occurring in the liver and other tissues, involve enzymatic reactions that transform the parent compound into metabolites. Understanding these pathways in preclinical systems provides insights into how a compound is processed, which metabolites are formed, and the enzymes involved.
Hepatic Microsomal Metabolism and Hydroxylation Pathways
In preclinical systems, particularly utilizing human liver microsomes, the metabolism of this compound has been investigated. Studies have shown that this compound undergoes metabolism in human liver microsomes through a NADPH-dependent reaction nih.govnih.gov. This indicates the involvement of cytochrome P450 enzymes, which are predominantly located in the endoplasmic reticulum of liver cells and require NADPH as a cofactor for their oxidative metabolic activities gpnotebook.comsci-hub.senih.gov.
The primary metabolic pathway identified involves hydroxylation. The major metabolite formed is the 6-hydroxy-methyl derivative of this compound nih.govnih.gov. Investigations using human liver microsomes from multiple donors have demonstrated variability in the hydroxylase activity responsible for this transformation nih.govnih.gov.
The hydroxylase activity in human liver microsomes varied, with a reported range of 34 to 577 pmol mg⁻¹ min⁻¹ nih.govnih.gov. The mean hydroxylase activity observed across the investigated human livers was 306 ± 156 pmol mg⁻¹ min⁻¹ nih.govnih.gov.
Hydroxylase Activity in Human Liver Microsomes
| Parameter | Value (pmol mg⁻¹ min⁻¹) |
| Range | 34 - 577 |
| Mean ± Standard Deviation | 306 ± 156 |
Characterization of Stable and Oxidative Metabolites
Characterization of the metabolites formed during the in vitro metabolism of this compound by human liver microsomes has identified several products. The major stable metabolite detected is the 6-hydroxy-methyl derivative nih.govnih.gov. This metabolite is formed through the hydroxylation pathway described in Section 3.3.1.
Further oxidative metabolism of the 6-hydroxy-methyl derivative can occur, leading to the formation of 6-carboxy this compound, which has also been detected in some incubations nih.govnih.gov. This suggests a sequential oxidation process where the hydroxyl-methyl group is further oxidized to a carboxylic acid.
In addition to these characterized metabolites, an unidentified polar metabolite has also been consistently observed in incubations with human liver microsomes nih.govnih.gov. This unidentified metabolite was present in all incubations, accounting for a percentage of the incubated radioactivity ranging from 3.34% to 11.11% nih.govnih.gov.
Based on the available information from the searches focused on this compound's metabolism in human liver microsomes, the primary stable and oxidative metabolites identified are the 6-hydroxy-methyl derivative and 6-carboxy this compound, along with an unidentified polar metabolite nih.govnih.gov. D-Glucuronic acid conjugates were not explicitly mentioned as metabolites of this compound in the context of the provided search results, although glucuronidation is a common phase II metabolic pathway for various compounds nih.govmdpi.comnih.gov.
Preclinical Investigation of Ciamexon S Biological Activities
In Vitro Studies on Immunological Modulation and Cellular Function
In vitro studies provide insights into the direct effects of Ciamexon on immune cells and their functions in a controlled laboratory setting.
Assessment of Lymphocyte Activity and Proliferation in Cell Culture Assays
Studies have investigated this compound's impact on lymphocyte activity and proliferation, key processes in immune responses. This compound has been shown to inhibit the proliferation of autoreactive lymphocytes in a dose-dependent manner ncats.io. This suggests a potential mechanism by which this compound could dampen excessive immune responses characteristic of autoimmune diseases. Importantly, this inhibition of autoreactive lymphocytes was observed without affecting the reaction against foreign antigens in animal studies ncats.io. This selectivity is a crucial aspect for potential therapeutic agents aiming to treat autoimmunity while preserving the body's ability to fight infections. In vitro assays assessing lymphocyte proliferation often involve stimulating lymphocytes with mitogens, allogeneic cells, or specific antigens and measuring their subsequent proliferation, for example, by incorporating tritiated thymidine (B127349) referencecitationanalysis.com.
Immunophenotyping and Cellular Response Profiling
Immunophenotyping involves the characterization of immune cell populations based on the presence or absence of specific surface or intracellular markers researchgate.net. This technique, often utilizing flow cytometry, can reveal shifts in the proportions of different immune cell subsets and provide insights into how a compound influences the cellular composition of the immune system researchgate.netresearchgate.net. Cellular response profiling extends this by examining the functional state of these cells, such as cytokine production or activation markers. While specific detailed data on this compound's effects on immunophenotyping and cellular response profiling from the search results are limited, the general application of these techniques in assessing immunomodulatory agents like this compound is well-established in preclinical research researchgate.net. Such studies would typically involve treating immune cells with this compound and then analyzing changes in cell surface markers, intracellular proteins, and secreted molecules to understand its impact on different immune cell types and their activation states.
Preclinical Efficacy in Animal Models of Autoimmune Pathologies
Animal models are indispensable tools in preclinical research to study the pathogenesis of autoimmune diseases and evaluate the efficacy of potential therapies in a complex biological system that mimics aspects of human conditions nih.govmdpi.com. This compound has been tested in several animal models relevant to autoimmune diseases.
Studies in Diabetic Animal Models (e.g., BB-rat, Non-Obese Diabetic (NOD) mouse, streptozotocin-induced models)
This compound has shown promising effects in experimental models of diabetes ncats.io. Studies using the low-dose streptozotocin-induced diabetes model in mice (CD 1 and C57B16 strains) investigated this compound's ability to suppress the development of experimentally induced diabetes nih.gov. Streptozotocin (B1681764) treatment in these models leads to hyperglycemia and insulitis, characterized by mononuclear cell infiltration of the pancreatic islets nih.gov. When this compound was administered before streptozotocin treatment, blood glucose levels in the parenteral glucose tolerance test were suppressed in a dose-dependent manner nih.gov. Furthermore, 60 days after streptozotocin application, the percentage of islets showing insulitis or necrosis was reduced in the this compound-treated group compared to the control group that received only streptozotocin nih.gov.
The Non-Obese Diabetic (NOD) mouse is another widely used spontaneous autoimmune model that develops type 1 diabetes, sharing genetic and immunological similarities with the human disease nih.govoatext.comnih.gov. Research has also been conducted on this compound in the NOD mouse model publicationslist.orgunicampus.it.
The BB (BioBreeding) rat is a spontaneous model of type 1 diabetes and autoimmune thyroiditis nih.govnih.govnih.gov. Studies in the BB/Wor rat evaluated the effects of this compound on autoimmune lymphocytic thyroiditis and diabetes mellitus nih.gov. However, in this specific animal model, the data suggested that this compound did not affect the frequency of autoimmune diabetes or lymphocytic thyroiditis, nor did it influence serum TSH or T4 concentrations nih.gov. This highlights that the efficacy of immunomodulatory agents can vary depending on the specific animal model and the underlying mechanisms of disease in that model.
Research in Experimentally-Induced Arthritis Models
This compound has also shown promising effects in experimental models of rheumatoid arthritis ncats.io. Collagen-induced arthritis (CIA) is a commonly used animal model that mimics aspects of human rheumatoid arthritis, induced by immunization with type II collagen creative-bioarray.combiocytogen.jphookelabs.comcreative-animodel.com. This model involves an autoimmune attack mediated by both T and B lymphocytes, leading to erosive cartilage and bone inflammation creative-bioarray.com. While specific detailed findings on this compound's effects in CIA models from the provided snippets are limited, its mention in the context of experimental rheumatoid arthritis models suggests that studies have been conducted to evaluate its potential in mitigating the inflammatory and destructive processes characteristic of this condition ncats.iogoogleapis.com.
Investigations in Animal Models of Endocrine Ophthalmopathies
Endocrine ophthalmopathies, such as Graves' ophthalmopathy, are autoimmune conditions affecting the tissues around the eyes. While the search results mention this compound's potential in autoimmune diseases, specific detailed information or studies directly linking this compound to animal models of endocrine ophthalmopathies were not prominently found. The provided snippets focus more on diabetes and arthritis models. Further research would be needed to determine the extent of investigations into this compound's effects on animal models of endocrine ophthalmopathies.
Mechanistic Toxicology in Preclinical In Vitro and Animal Models
Mechanistic toxicology studies aim to understand how a compound exerts its toxic effects, including the role of its metabolism. nih.gov Preclinical in vitro and animal models are employed to investigate these mechanisms. nih.govcellvax-pharma.commdpi.com
The liver is a primary site of drug metabolism, and liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450 enzymes, are frequently used in in vitro studies to assess how a compound is metabolized and whether it forms cytotoxic metabolites. wuxiapptec.comevotec.com Studies investigating the metabolism of this compound by human liver microsomes have been conducted to assess the generation of stable, chemically reactive, and cytotoxic metabolites. nih.govnih.gov These studies involve incubating this compound with liver microsomes in the presence of cofactors like NADPH, which initiate metabolic reactions. evotec.comnih.gov The resulting metabolites are then analyzed using techniques such as high-performance liquid chromatography/mass spectrometry (HPLC/MS). nih.gov In the case of this compound, human liver microsomes were found to metabolize the compound in a NADPH-dependent reaction. nih.gov The major metabolite identified was the 6-hydroxy-methyl derivative. nih.gov The further oxidation product, 6-carboxy this compound, was also detected in some incubations. nih.gov An unidentified polar metabolite was also consistently observed. nih.gov Importantly, studies assessed the potential for oxidative bioactivation by measuring irreversible binding to microsomal protein, finding only very low levels (less than 1%), suggesting limited oxidative bioactivation in vitro. nih.gov Furthermore, human liver microsomes did not metabolize this compound into a cytotoxic species when assessed by evaluating cell viability after exposure to the formed metabolites. nih.gov
Species-specific differences in drug metabolism can significantly influence the outcomes of toxicology studies and the predictability of potential human toxicity. news-medical.netbioivt.com Regulatory guidance, such as that from the ICH and FDA, emphasizes the importance of considering metabolic profiles across different species during preclinical development. news-medical.netbioivt.com Studies with this compound have revealed species-specific differences in the generation of cytotoxic metabolites by liver microsomes. nih.gov While human liver microsomes did not produce a cytotoxic species from this compound, microsomes prepared from mouse livers did generate a cytotoxic species. nih.gov The degree of toxicity observed with mouse liver microsomes was found to be enhanced by pre-treatment of the animals with inducers of metabolic enzymes, such as phenobarbitone or beta-naphthoflavone. nih.gov This highlights that the metabolic pathways and their activity can vary between species, leading to different toxicological outcomes. news-medical.netbioivt.com Understanding these species-specific metabolic differences is crucial for selecting appropriate animal models for preclinical toxicity testing and for interpreting the relevance of findings to human safety. news-medical.netbioivt.comfda.gov
Metabolites of this compound Identified in Human Liver Microsome Incubations
| Metabolite | Detection | Notes |
| 6-hydroxy-methyl derivative | Major metabolite | Formed via NADPH-dependent reaction. nih.gov |
| 6-carboxy this compound | Detected in some incubations | Further oxidation product. nih.gov |
| Unidentified polar metabolite | Present in all incubations | 3.34-11.11% of incubated radioactivity. nih.gov |
Cytotoxic Metabolite Generation: Species Comparison
| Species | Cytotoxic Metabolite Generation by Liver Microsomes | Notes |
| Human | No | Based on cell viability assessment. nih.gov |
| Mouse | Yes | Toxicity enhanced by enzyme inducers. nih.gov |
Advanced Research Methodologies and Computational Approaches in Ciamexon Studies
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development. They allow researchers to simulate and analyze the behavior of molecules at an atomic level, providing valuable information for understanding structure-activity relationships and identifying potential biological targets. researchgate.netschrodinger.comnextmol.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govdovepress.comcreative-biostructure.com By analyzing the molecular descriptors of compounds and correlating them with observed biological effects, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that are important for activity. nih.govcreative-biostructure.com This approach can help prioritize compounds for synthesis and biological testing, optimizing the drug discovery process. creative-biostructure.com
While the search results mention QSAR modeling in the context of other compounds and immunomodulatory activity, and Ciamexon is listed in a table within one of these results with associated descriptors and experimental activity nih.govdovepress.comresearchgate.net, a specific QSAR model developed solely for this compound or a series of its direct derivatives was not explicitly detailed in the provided snippets. However, the inclusion of this compound in such studies indicates its potential as a subject for QSAR analysis to explore its biological activities based on its molecular structure. nih.govdovepress.comresearchgate.net
Below is a sample structure of data that could be used in a QSAR study, based on the format seen in relevant search results nih.govresearchgate.net:
| Compound | Exp LD50 (mg/kg) | Exp. log LD50 | Pred. log LD50 | Dipole moment (debye) | Steric energy (kcal/mol) | Group count (amide) | Lambda max UV-visible (nm) | Molar refractivity |
| This compound | 130 | 2.11 | 2.15 | 4.02 | 251.32 | 0 | 223.73 | 56.96 |
| Other Compounds | ... | ... | ... | ... | ... | ... | ... | ... |
Molecular Docking and Simulation Studies for Target Identification
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a biological target, typically a protein. researchgate.netfrontiersin.org This method is crucial for identifying potential molecular targets of a compound and understanding the nature of the interactions between the ligand and the target site. researchgate.netfrontiersin.orgmdpi.comnih.govpensoft.net By simulating the binding process, researchers can gain insights into the likely mechanism of action of a compound and guide the design of molecules with improved binding characteristics. creative-biostructure.comfrontiersin.org Molecular dynamics simulations can further explore the stability of the ligand-target complex over time, providing a more dynamic view of the interaction. frontiersin.orgmdpi.com
While the search results discuss molecular docking in the context of identifying targets for other compounds, and the general principles apply to this compound, specific molecular docking or simulation studies focused solely on this compound and its potential targets were not detailed in the provided snippets. However, the application of molecular docking is a standard practice in preclinical research to identify potential targets for novel or existing compounds. researchgate.netnih.govpensoft.net
Bioanalytical Methodologies for this compound and its Metabolites in Biological Matrices
Bioanalytical methods are essential for quantifying drugs and their metabolites in biological samples such as blood, plasma, serum, or urine. au.dkglobalresearchonline.netpnrjournal.com These methods are critical for pharmacokinetic studies, which assess how a compound is absorbed, distributed, metabolized, and excreted by the body. globalresearchonline.netpnrjournal.com Validated bioanalytical methods ensure the accuracy, precision, selectivity, and sensitivity required for reliable data in preclinical and clinical studies. au.dkglobalresearchonline.netloesungsfabrik.de Common techniques include chromatographic methods like HPLC and LC-MS/MS, which are widely used due to their sensitivity and selectivity. au.dkglobalresearchonline.netpnrjournal.com
The provided search results discuss bioanalytical method validation in general terms and highlight the importance of quantifying drugs and metabolites in biological matrices au.dkglobalresearchonline.netpnrjournal.comloesungsfabrik.defda.gov. While the need for such methods for any drug candidate like this compound is implicit for preclinical development, specific details of bioanalytical methodologies developed and validated for this compound and its metabolites were not found within the provided snippets. The development of such methods would involve steps like sample preparation to remove matrix interferences and the use of appropriate analytical instrumentation to quantify the analyte(s) of interest. globalresearchonline.netpnrjournal.com
Development of In Vitro and Ex Vivo Assays for Pharmacodynamic Characterization
In vitro and ex vivo assays are crucial for characterizing the pharmacodynamic effects of a compound, meaning how it interacts with biological systems and produces a response. nih.gov In vitro assays involve using cells, enzymes, or receptors in a controlled laboratory setting to study specific molecular or cellular effects. researchgate.netmdpi.comcertisoncology.com Ex vivo assays use tissues or organs isolated from a living organism, allowing for the study of drug effects in a more complex biological environment than in vitro models, while still maintaining control over experimental conditions. researchgate.netmdpi.com These assays help to understand the mechanism of action, assess efficacy, and evaluate the potency of a compound before moving to in vivo studies. nih.govresearchgate.netcertisoncology.com
Examples of in vitro and ex vivo assays mentioned in the search results include cell viability and cytotoxicity assays, proliferation assays, protein expression analysis, and bioadhesion strength tests researchgate.netmdpi.comcertisoncology.com. Ex vivo drug sensitivity analysis using patient-derived cells is also highlighted as an advancement in evaluating drug candidates for conditions like blood cancers. bloodresearch.or.kr While the principles and types of these assays are well-described, specific details regarding the development and application of in vitro or ex vivo assays specifically for characterizing the pharmacodynamic effects of this compound were not present in the provided snippets. The development of such assays for this compound would depend on its hypothesized biological activity and target(s).
Translational Research Frameworks for this compound's Preclinical Development
Translational research is the process of converting basic scientific discoveries into practical applications, bridging the gap between preclinical research and clinical development. dndi.orgiqvia.comnih.gov In the context of preclinical development, this involves taking promising drug candidates, establishing their efficacy and safety in relevant animal models, developing suitable formulations, and gathering the necessary data to support the initiation of human clinical trials (Investigational New Drug (IND) application). dndi.orgwisc.edunih.gov Translational research frameworks emphasize the importance of rigorous preclinical testing, identifying and validating biomarkers that can be used in both preclinical and clinical settings, and utilizing data from early studies to inform the design of later-stage trials. iqvia.comnih.govnih.gov
The search results describe translational research as the transfer of basic research findings into human applications, highlighting the role of animal models and biomarkers in this process. dndi.orgiqvia.comnih.gov Preclinical development within this framework involves manufacturing, toxicity testing (often under GLP conditions), and rigorous efficacy studies to prepare for IND submission. wisc.edunih.gov While the general framework is outlined, specific details on how this compound has been progressed through translational research frameworks during its preclinical development were not provided in the search results. Successful translational research for this compound would involve a systematic approach to preclinical studies, aiming to build a strong scientific rationale and data package to support its evaluation in humans.
Future Directions and Unresolved Questions in Ciamexon Research
Elucidation of Novel Molecular Targets and Pathways
Despite some early investigations into Ciamexon's biological effects, a complete map of its molecular targets and the intricate pathways it influences is still developing. Previous research on related cyanoaziridines, like imexon, suggests potential interactions with biological thiols, leading to oxidative stress nih.gov. However, the specific proteins, enzymes, or receptors that this compound directly binds to or modulates require further identification. Future studies should employ advanced techniques such as pull-down assays, activity-based protein profiling, and high-throughput screening to identify direct binding partners. Investigating downstream signaling cascades using phosphoproteomics and transcriptomics could reveal the broader cellular processes affected by this compound binding. Understanding these interactions at a molecular level is crucial for defining this compound's mechanism of action and identifying potential therapeutic areas. Research into the conservation of biological pathways across species could also provide insights into the potential applicability of findings from model organisms nih.gov.
Rational Design and Synthesis of Advanced this compound Analogues with Enhanced Selectivity
The development of this compound analogues with improved pharmacological properties, such as enhanced selectivity for specific targets or pathways, reduced off-target effects, and optimized pharmacokinetic profiles, is a significant future direction. Rational design strategies, informed by a deeper understanding of this compound's structure-activity relationships (SAR), are essential najah.eduugent.benih.govnih.gov. This involves synthesizing a series of modified this compound compounds and evaluating their biological activity and specificity. Computational approaches, such as molecular docking and dynamics simulations, can aid in predicting how structural modifications affect binding affinity to identified targets cimap.res.inresearchgate.net. High-throughput synthesis and screening methods would accelerate the identification of promising candidates ugent.be. The goal is to create next-generation this compound-based compounds with tailored properties for specific therapeutic applications.
Exploration of this compound's Role in Emerging Disease Pathobiologies
Given the evolving landscape of diseases, particularly emerging infectious diseases and complex chronic conditions, exploring this compound's potential role in their pathobiology is warranted nih.govpasteur.frwho.int. While this compound has been mentioned in the context of endocrine ophthalmopathies and diabetes mellitus in some research contexts, its specific interactions within the complex biological networks underlying these and other emerging conditions remain largely unexplored medchemexpress.comscispace.comresearchgate.net. Future research could investigate this compound's effects in relevant in vitro and in vivo models of emerging diseases, such as those involving novel pathogens or complex inflammatory responses pasteur.fr. Studies could focus on its potential to modulate immune responses, counteract oxidative stress, or interfere with disease-specific molecular mechanisms nih.govnih.gov. Understanding if and how this compound influences the progression or severity of these conditions could reveal new therapeutic avenues.
Methodological Advancements for Deeper Mechanistic Investigations
Advancements in research methodologies are critical for gaining a more profound understanding of this compound's biological activities. The application of cutting-edge techniques can overcome limitations of previous studies and provide higher-resolution data nih.gov. This includes utilizing advanced imaging techniques to visualize this compound's distribution and localization within cells and tissues, employing single-cell analysis to understand its effects on heterogeneous cell populations, and implementing gene editing technologies like CRISPR-Cas9 to study the impact of specific target modulation frontiersin.org. Furthermore, developing more sensitive and specific assays to measure this compound's metabolic fate and potential interactions with other biomolecules in complex biological systems is essential. Methodological innovation will pave the way for more precise and comprehensive mechanistic investigations.
Integration of Multi-Omics Data in this compound Research for Systems-Level Understanding
To move towards a holistic understanding of this compound's effects, integrating multi-omics data is crucial frontiersin.orgcmbio.ioresearchgate.netnih.govnih.gov. Combining data from genomics, transcriptomics, proteomics, and metabolomics studies can provide a systems-level view of how this compound impacts biological processes frontiersin.orgnih.gov. For example, correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolic profiles (metabolomics) upon this compound treatment can reveal interconnected pathways and identify key nodes of intervention cmbio.ioresearchgate.netnih.gov. This integrated approach can help in identifying biomarkers of response or resistance, uncovering complex regulatory networks, and ultimately building a more complete picture of this compound's biological footprint. Advanced bioinformatics tools and computational frameworks are necessary to effectively integrate and interpret these diverse datasets frontiersin.orgnih.gov.
Q & A
Q. What established synthetic routes are available for Ciamexon, and how can researchers optimize yield and purity?
- Methodological Approach : Begin with cyclization reactions involving nitrogen and carbon precursors, as this compound’s structure comprises a cyclic compound with two nitrogen and three carbon atoms . Optimize reaction conditions (temperature, solvent, catalyst) using factorial design experiments. Employ HPLC and NMR for purity assessment, comparing spectral data with literature benchmarks. Reproducibility requires meticulous documentation of stoichiometry and isolation techniques .
Q. How should researchers design initial in vitro experiments to evaluate this compound’s biological activity?
- Methodological Approach : Select cell lines relevant to the hypothesized mechanism (e.g., cancer models for antiproliferative studies). Use dose-response assays (IC50 determination) with positive/negative controls. Ensure statistical power via triplicate trials and ANOVA analysis. Reference protocols from analogous compounds to minimize variability .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Approach : Combine H/C NMR to confirm cyclic structure and substituent positions. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy can identify functional groups (e.g., nitriles). Cross-validate results with computational simulations (DFT) .
Q. How to formulate a research question investigating this compound’s structure-activity relationships (SAR)?
- Methodological Approach : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How do modifications to this compound’s nitrogen configuration affect its binding affinity to Protein X?” Systematically vary substituents and assay activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be resolved systematically?
- Methodological Approach : Conduct contradiction analysis by: (1) Replicating experiments under standardized conditions ; (2) Cross-referencing raw data (e.g., Western blot vs. transcriptomics) to identify methodological biases; (3) Applying Bayesian statistics to weigh evidence strength .
Q. What computational strategies are recommended for predicting this compound’s interactions with biological targets?
- Methodological Approach : Use molecular docking (AutoDock Vina) to screen against target libraries. Validate with MD simulations (AMBER/GROMACS) to assess binding stability. Integrate cheminformatics tools (RDKit) to analyze pharmacophore features. Compare predictions with experimental SPR data .
Q. What methodologies are effective in elucidating this compound’s metabolic pathways in biological systems?
- Methodological Approach : Employ isotopic labeling (e.g., C-Ciamexon) and track metabolites via LC-MS/MS. Use hepatocyte or microsomal assays to identify phase I/II metabolites. Correlate findings with in silico tools like Meteor (Lhasa Limited) for pathway prediction .
Q. How to integrate multi-omics data to study this compound’s effects on cellular pathways?
- Methodological Approach : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (GC-MS) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify dysregulated networks. Validate key nodes (e.g., kinases) via CRISPR knockout models .
Q. What experimental designs mitigate batch variability in high-throughput screening of this compound derivatives?
Q. How to validate this compound’s target engagement in complex biological matrices?
- Methodological Approach : Use CETSA (cellular thermal shift assay) to confirm target binding in lysates. Couple with SILAC (stable isotope labeling) for quantitative proteomics. Validate in vivo via PET imaging with radiolabeled this compound analogues .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
